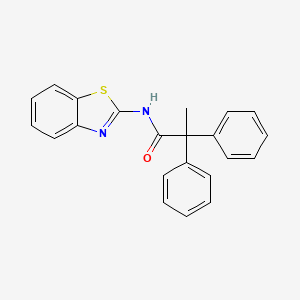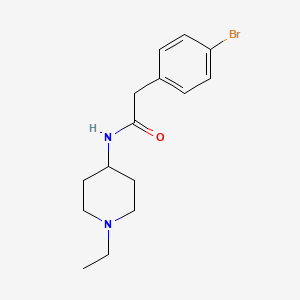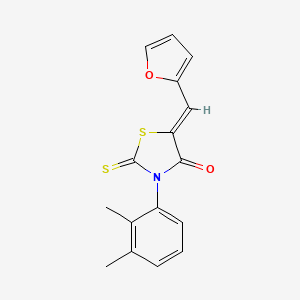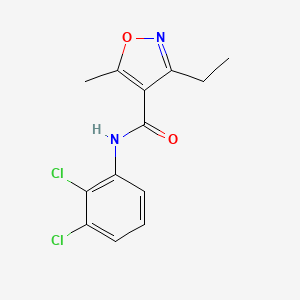![molecular formula C18H20N2O2S B4671123 2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671123.png)
2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Übersicht
Beschreibung
2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclopenta[b]thiophene derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also exhibit its antibacterial and antifungal activities by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can induce apoptosis (cell death) in cancer cells. It has also been reported to exhibit anti-inflammatory and analgesic effects in animal models. The compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is that the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One of the areas of interest is its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical and clinical trials. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Studies are needed to determine its safety and efficacy in humans. Additionally, the compound may have potential applications in the agricultural industry as a pesticide or fungicide. Further studies are needed to determine its effectiveness in this area.
In conclusion, 2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has shown potential in various scientific research applications. Its broad spectrum of activity against various microorganisms, potential anticancer, anti-inflammatory, and analgesic properties, and potential applications in the agricultural industry make it a compound of significant interest for future research.
Wissenschaftliche Forschungsanwendungen
2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
2-(4-phenylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c19-17(22)16-13-9-5-10-14(13)23-18(16)20-15(21)11-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWSMFRBWIRRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4671054.png)
![4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4671058.png)

![5-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4671077.png)
![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B4671093.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)


![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4671131.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4671138.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)
![pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4671159.png)